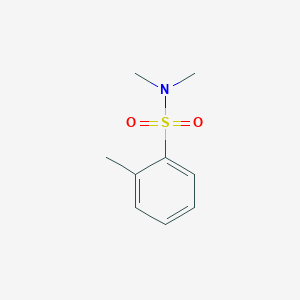
Diethyl 3-methylcyclobutane-1,1-dicarboxylate
説明
Diethyl 3-methylcyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C11H18O4. It is a diester derivative of 3-methylcyclobutane-1,1-dicarboxylic acid. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Diethyl 3-methylcyclobutane-1,1-dicarboxylate can be synthesized through the esterification of 3-methylcyclobutane-1,1-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture to drive the esterification to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the reaction time .
化学反応の分析
Types of Reactions
Diethyl 3-methylcyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 3-methylcyclobutane-1,1-dicarboxylic acid and ethanol.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: 3-methylcyclobutane-1,1-dicarboxylic acid and ethanol.
Reduction: 3-methylcyclobutane-1,1-dimethanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Diethyl 3-methylcyclobutane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of polymers and other industrial chemicals
作用機序
The mechanism by which diethyl 3-methylcyclobutane-1,1-dicarboxylate exerts its effects depends on the specific reaction or application. In hydrolysis, the ester bonds are cleaved by nucleophilic attack from water or hydroxide ions. In reduction, the ester groups are converted to alcohols through the transfer of hydride ions from the reducing agent .
類似化合物との比較
Similar Compounds
Diethyl cyclobutane-1,1-dicarboxylate: Lacks the methyl group on the cyclobutane ring.
Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate: Contains two methyl groups on the cyclobutane ring.
Diethyl 3-methylenecyclobutane-1,1-dicarboxylate: Contains a methylene group instead of a methyl group
Uniqueness
Diethyl 3-methylcyclobutane-1,1-dicarboxylate is unique due to the presence of a single methyl group on the cyclobutane ring, which influences its reactivity and the types of reactions it can undergo. This structural feature can lead to different steric and electronic effects compared to its analogs .
特性
IUPAC Name |
diethyl 3-methylcyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-4-14-9(12)11(6-8(3)7-11)10(13)15-5-2/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSYQNLJGWLNKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300976 | |
| Record name | diethyl 3-methylcyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20939-62-2 | |
| Record name | NSC140252 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl 3-methylcyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


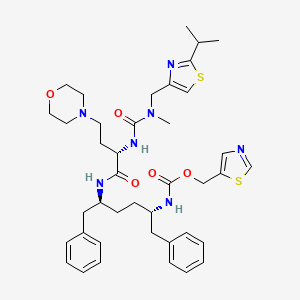
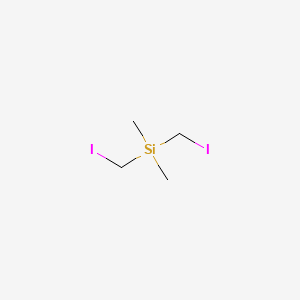
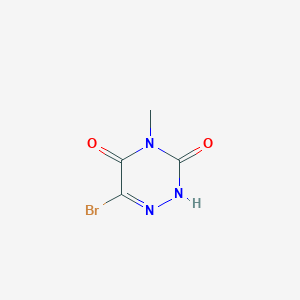
![6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid](/img/structure/B6597744.png)
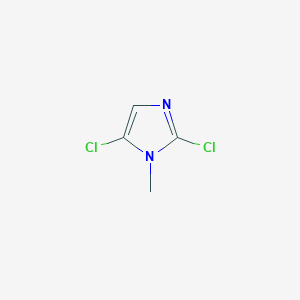
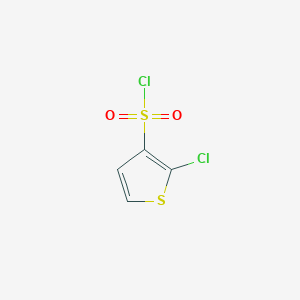
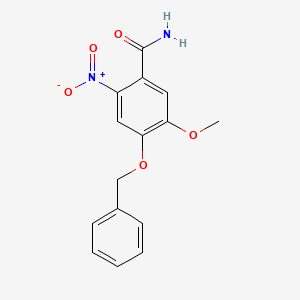

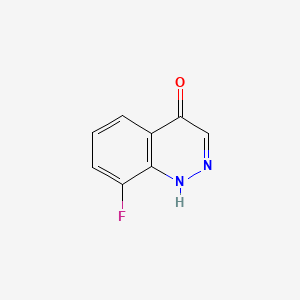


![Pyrido[3,4-b]pyrazin-3(4H)-one](/img/structure/B6597802.png)
![3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid](/img/structure/B6597805.png)
